1-(2,2-Dimethyltetrahydrofuran-3-yl)methanamine
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Overview
Description
“1-(2,2-Dimethyltetrahydrofuran-3-yl)methanamine” is a compound with the CAS Number: 1781301-94-7 . It has a molecular weight of 129.2 and its IUPAC name is (2,2-dimethyltetrahydrofuran-3-yl)methanamine .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H15NO . The InChI code for this compound is 1S/C7H15NO/c1-7(2)6(5-8)3-4-9-7/h6H,3-5,8H2,1-2H3 .Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 173.9±13.0 °C . The predicted density is 0.904±0.06 g/cm3 . The predicted pKa value is 9.96±0.29 .Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : The compound 1-(2,2-Dimethyltetrahydrofuran-3-yl)methanamine has been involved in various synthesis processes. For instance, it is used in the synthesis of 1,3-Dithiolane compounds through condensation reactions, demonstrating its utility in creating novel chemical structures (Zhai, 2014). Additionally, it has been employed in the synthesis of heterocyclic schiff bases, showcasing its versatility in generating compounds with potential anticonvulsant properties (Pandey & Srivastava, 2011).
Chemical Transformations : The compound has been subjected to various chemical transformations, such as cyanoethylation, highlighting its reactivity and potential in synthesizing complex molecules (Arutyunyan et al., 2012).
Catalytic Applications
- Pincer Palladacycles Synthesis : It is used in the synthesis of NCN′ and PCN pincer palladacycles, emphasizing its role in creating catalysts with good activity and selectivity (Roffe et al., 2016).
Anticancer Activity
- Palladium(II) and Platinum(II) Complexes : Schiff base ligands related to this compound are used in the formation of palladium(II) and platinum(II) complexes, some of which demonstrate significant anticancer activity, indicating its potential in medicinal chemistry (Mbugua et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
(2,2-dimethyloxolan-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)6(5-8)3-4-9-7/h6H,3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRWKRFQOQOCCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)CN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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